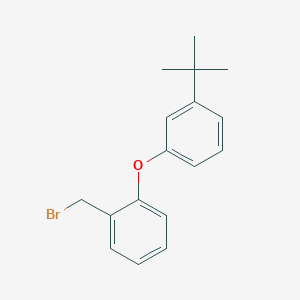

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-2-(3-tert-butylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-8-6-9-15(11-14)19-16-10-5-4-7-13(16)12-18/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMJPFTVOOIJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201193129 | |

| Record name | Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-79-4 | |

| Record name | Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

An In-depth Technical Guide to 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (CAS No. 1427460-79-4). While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust profile for researchers, medicinal chemists, and drug development professionals. The guide details the molecule's structural features, predicted physicochemical and spectroscopic properties, a plausible and detailed synthetic protocol, and its expected reactivity. Furthermore, it explores the compound's potential as a versatile chemical scaffold for the synthesis of novel molecular entities, leveraging the strategic placement of its diaryl ether linkage and its reactive benzylic bromide handle.

Compound Identification and Structure

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a polysubstituted aromatic compound featuring a diaryl ether backbone. This structural motif is of significant interest in medicinal chemistry. The molecule's key features include:

-

An ortho-substituted bromomethyl group on one phenyl ring, which acts as a reactive electrophilic site.

-

A meta-substituted tert-butyl group on the second phenyl ring, which provides steric bulk and increased lipophilicity.

The strategic arrangement of these functional groups makes it a valuable building block for creating libraries of complex molecules with potential biological activity.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene | N/A |

| CAS Number | 1427460-79-4 | [1] |

| Molecular Formula | C₁₇H₁₉BrO | N/A |

| Molecular Weight | 319.24 g/mol | N/A |

| MDL Number | MFCD16619595 |[1] |

Physicochemical and Spectroscopic Properties

Physicochemical Properties

Detailed experimental data for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene are not widely available. The properties in Table 2 are estimated based on the behavior of structurally similar compounds, such as benzyl bromide and other substituted diaryl ethers.[2][3][4] The compound is expected to be a high-boiling liquid or a low-melting solid at room temperature, with poor solubility in water and good solubility in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Basis of Estimation |

|---|---|---|

| Appearance | Colorless to pale yellow liquid or solid | General properties of benzyl bromides[5] |

| Melting Point | Not available (Predicted: Low MP Solid) | Analogy to benzyl bromide (-3.9 °C)[2] |

| Boiling Point | > 200 °C | Analogy to benzyl bromide (201 °C)[2] |

| Solubility | Insoluble in water; Soluble in organic solvents | Based on nonpolar structure |

| Density | ~1.2 - 1.4 g/mL | Analogy to substituted bromobenzenes[2] |

Predicted Spectroscopic Analysis

The following is an expert prediction of the key signals expected in the NMR spectra of this compound, which serves as a guide for characterization.

-

¹H NMR Spectroscopy:

-

δ ~4.5-4.7 ppm (s, 2H): This singlet corresponds to the two protons of the benzylic methylene group (-CH₂Br). Its downfield shift is due to the deshielding effect of the adjacent bromine atom.

-

δ ~7.0-7.6 ppm (m, 8H): The eight aromatic protons on the two benzene rings will appear in this region as a complex series of multiplets due to spin-spin coupling. The specific splitting patterns would require higher-order analysis but will be characteristic of the 1,2- and 1,3-substitution patterns.

-

δ ~1.3 ppm (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

-

¹³C NMR Spectroscopy:

-

δ ~155-158 ppm: Quaternary carbons of the ether linkage (C-O-C).

-

δ ~115-140 ppm: Aromatic carbons.

-

δ ~34-35 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~31-32 ppm: Methyl carbons of the tert-butyl group.

-

δ ~30-33 ppm: Benzylic carbon (-CH₂Br).

-

Synthesis and Purification

A robust and plausible synthetic route to 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene involves a two-step sequence: Williamson ether synthesis to form the diaryl ether core, followed by selective free-radical bromination at the benzylic position.[6]

Caption: Proposed two-step synthesis pathway for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Methyl-2-(3-tert-butylphenoxy)benzene

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and N,N-dimethylformamide (DMF, ~3 mL per mmol of phenol).

-

Reaction: Stir the mixture at room temperature for 15 minutes. Add 1-bromo-3-tert-butylbenzene (1.1 eq.) to the suspension.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether intermediate.

Step 2: Synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

-

Setup: In a dry flask suitable for photochemical reactions, dissolve the intermediate from Step 1 (1.0 eq.) in carbon tetrachloride (CCl₄).

-

Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and maintain until the starting material is consumed (monitored by TLC). The solid succinimide byproduct will float to the surface.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography to yield the final product.

Reactivity and Chemical Behavior

The primary site of reactivity is the benzylic bromide functional group.[7] This group is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to Sₙ2-type reactions with a wide range of nucleophiles.[5][7]

-

Nucleophilic Substitution: It can react readily with alcohols, amines, thiols, and carbanions to introduce the bulky diaryl ether moiety into new molecular structures. This is the most significant reaction for its use as a synthetic building block.

-

Stability: The compound is expected to be stable under standard conditions but is sensitive to moisture and strong nucleophiles. Like other benzyl bromides, it is a lachrymator and should be handled with care in a well-ventilated fume hood.[2][5] The product should be stored under an inert atmosphere in a cool, dark place.

Applications in Medicinal Chemistry and Drug Discovery

While specific applications for this molecule have not been documented in peer-reviewed literature, its structure is highly relevant to drug discovery programs. It serves as a versatile scaffold and building block.

-

Scaffold Hopping and Library Synthesis: The diaryl ether core is a common motif in many biologically active compounds. The reactive bromomethyl "handle" allows for the rapid diversification of this core. Medicinal chemists can use this compound to synthesize a library of derivatives by reacting it with various nucleophiles (e.g., amines, phenols, heterocycles) to explore structure-activity relationships (SAR).

-

Increased Lipophilicity and Binding: The tert-butyl group provides significant lipophilicity, which can enhance membrane permeability and improve binding interactions within hydrophobic pockets of target proteins.

-

Metabolic Stability: The diaryl ether linkage is generally more stable to metabolic degradation than ester or amide linkages, potentially leading to improved pharmacokinetic profiles in drug candidates.

Caption: Conceptual workflow for using the title compound in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the benzyl bromide functional group, the following precautions are mandatory:

-

Hazard Class: Assumed to be a strong irritant and lachrymator.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling must be performed inside a certified chemical fume hood.[5]

-

Exposure: Avoid inhalation of vapors and contact with skin and eyes. Exposure can cause severe irritation, pain, and potential tissue damage.[5]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.

References

- The Versatile Role of Benzyl Bromides in Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

-

Benzyl bromide. In Wikipedia. Retrieved February 12, 2026, from [Link]

- 1427460-79-4 CAS Manufactory. ChemicalBook.

- 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene. Apollo Scientific.

- Benzyl Bromide. Common Organic Chemistry.

- Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry.

- NMR Chemical Shifts. J. Org. Chem.

- 1-(Bromomethyl)-3-phenoxybenzene Properties. U.S. Environmental Protection Agency.

- Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Cheméo.

- Redefining the Synthetic Logic of Medicinal Chemistry. (2023). Macmillan Group - Princeton University.

Sources

- 1. Benzenes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Benzene, (bromomethyl)- (CAS 100-39-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzyl Bromide [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

In-Depth Technical Guide: Molecular Weight and Structural Analysis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is an organic compound with the molecular formula C₁₇H₁₉BrO.[1] Its structure, comprising a bromomethyl group attached to a benzene ring which is, in turn, linked to a 3-tert-butylphenoxy group via an ether bond, makes it a molecule of significant interest in synthetic chemistry. The reactive bromomethyl group serves as a key functional handle for introducing the rest of the molecule into larger, more complex structures, a common strategy in the development of novel pharmaceutical agents and other functional materials.

A precise understanding of the molecular weight and three-dimensional structure of this compound is paramount for ensuring the integrity of experimental results and the quality of downstream applications. This guide provides a comprehensive overview of the essential analytical techniques employed for the thorough characterization of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene.

Part 1: Molecular Weight Determination

The theoretical molecular weight of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is 319.24 g/mol .[1] Experimental verification of this value is a critical first step in confirming the identity of a synthesized batch of the compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[2] It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

Core Principles:

-

Ionization: The sample is first vaporized and then ionized. Common ionization techniques for molecules like this include Electrospray Ionization (ESI) and Electron Ionization (EI).

-

Acceleration: The resulting ions are accelerated by an electric field.

-

Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion.

-

Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the purified compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺˙).

-

Analysis: The ions are separated and detected, yielding a mass spectrum.

Data Interpretation:

-

Molecular Ion Peak: The peak with the highest m/z value in the spectrum usually corresponds to the molecular ion. For 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene, this would be expected at m/z = 319.

-

Isotopic Pattern: A key feature to look for is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, one at m/z = 319 (containing ⁷⁹Br) and another at m/z = 321 (containing ⁸¹Br).

-

Fragmentation Pattern: EI is a "hard" ionization technique that can cause the molecular ion to fragment. The resulting fragment ions provide valuable structural information.

Table 1: Key Analytical Data for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₉BrO | [1] |

| Molecular Weight | 319.24 g/mol | [1] |

| MDL Number | MFCD16619595 | [1] |

Part 2: Structural Analysis

While mass spectrometry confirms the molecular weight, it does not provide detailed information about the connectivity of the atoms. A combination of spectroscopic techniques is necessary for a complete structural elucidation.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[2] It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3]

¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in a molecule.

-

Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the proton.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks reveals the number of neighboring protons.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule.

Experimental Workflow: NMR Analysis

Caption: A typical workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2] It measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Expected IR Absorption Bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1475 cm⁻¹

-

C-O stretching (ether): ~1250 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[3] This technique requires a crystalline sample and provides precise information about bond lengths, bond angles, and the overall molecular conformation.

Logical Relationship of Analytical Techniques

Sources

- 1. 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene | 1427460-79-4 [chemicalbook.com]

- 2. study.com [study.com]

- 3. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 4. Structural Analysis of an Organic Substance: XLAB Göttingen experimental laboratory for young people - central facility of the university [xlab-goettingen.de]

- 5. researchgate.net [researchgate.net]

Solubility profile of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene in organic solvents

[1]

Executive Summary

This technical guide details the solubility profile and solvent compatibility of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (CAS: Referenced as generic intermediate).[1] As a lipophilic benzyl bromide derivative containing a bulky diphenyl ether moiety, this compound presents specific challenges in process chemistry: it combines high lipophilicity with significant electrophilic reactivity.[1]

Effective handling requires a dual focus: thermodynamic solubility (dissolution capacity) and kinetic stability (resistance to solvolysis).[1] This guide provides predicted solubility behaviors, critical instability warnings for protic solvents, and validated protocols for experimental determination.[1]

Physicochemical Characterization & Structural Analysis[1][2]

To predict solubility accurately without empirical data, we analyze the three core structural motifs governing the molecule's interaction with solvents.

| Structural Motif | Physicochemical Effect | Solubility Implication |

| Benzyl Bromide (Ar-CH2-Br) | High reactivity; Electrophilic | CRITICAL: Susceptible to SN2 solvolysis in nucleophilic solvents (alcohols, amines, water).[1] |

| Diphenyl Ether (Ar-O-Ar) | High lipophilicity; Planar disruption | Enhances solubility in aromatic and chlorinated solvents; reduces water solubility to negligible levels.[1] |

| tert-Butyl Group (-C(CH3)3) | Steric bulk; Hydrophobicity | Significantly increases solubility in non-polar alkanes (Hexane, Heptane) compared to non-substituted analogs.[1] |

Estimated Properties:

Solubility Profile & Solvent Compatibility[1]

The following profile classifies solvents based on Solubility Capacity and Chemical Compatibility .

Recommended Solvents (High Solubility / High Stability)

These solvents are chemically inert toward the benzyl bromide moiety and provide excellent solvation for the lipophilic ether backbone.[1]

-

Dichloromethane (DCM): Excellent.[1] The primary choice for synthesis and extraction.[1] High solvation power for aromatic systems.[1]

-

Tetrahydrofuran (THF): Good to Excellent.[1] Suitable for reactions, though commercial THF must be dry (anhydrous) to prevent hydrolysis.[1]

-

Toluene: Excellent. Ideal for process scale-up due to higher boiling point and lack of halogenated waste.[1]

-

Ethyl Acetate: Good.[1] Useful for workups, though long-term storage is not recommended due to potential transesterification risks at high temperatures (minor).[1]

Conditional Solvents (Moderate Solubility / High Stability)[1]

-

Hexane / Heptane: Moderate.[1] The tert-butyl group aids solubility, but the polar C-Br bond may cause phase separation at high concentrations or low temperatures.[1]

-

Application: Excellent anti-solvents for crystallization or triturating impurities.[1]

-

Prohibited / High-Risk Solvents (Chemical Incompatibility)

WARNING: The benzyl bromide group is an active alkylating agent.[1]

-

Alcohols (Methanol, Ethanol, IPA): HIGH RISK.[1] Will cause solvolysis to form the corresponding benzyl ether (e.g., 1-(methoxymethyl)-2-(3-tert-butylphenoxy)benzene), releasing HBr.[1]

-

Water: Insoluble & Unstable.[1] Slow hydrolysis to the benzyl alcohol occurs at the interface.[1]

-

DMSO / DMF: Caution Required. While solubility is high, these polar aprotic solvents can accelerate nucleophilic substitution reactions if any impurities (water, amines) are present.[1] DMSO can occasionally oxidize benzyl halides.[1]

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Synthesis, Extraction, or Analysis).

Figure 1: Decision matrix for solvent selection, prioritizing chemical stability of the benzyl bromide moiety.[1]

Experimental Protocols

Since specific literature values are rare for this intermediate, the following protocols allow for self-validation of solubility and stability.

Protocol A: Gravimetric Solubility Determination

Use this to determine the saturation limit (g/L) in inert solvents.[1]

-

Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.

-

Addition: Add the target solvent (e.g., Toluene) in 50 µL aliquots at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Continue until the solution is clear (no turbidity or oil droplets).

-

Calculation:

[1]

Protocol B: HPLC Stability Assay (Solvolysis Check)

Use this to verify if a solvent (e.g., Methanol) is degrading your sample.[1]

-

Sample Prep: Dissolve 1 mg of compound in 1 mL of Acetonitrile (Control) and 1 mL of Methanol (Test).

-

Incubation: Let both vials stand at Room Temperature for 1 hour.

-

Analysis: Inject both samples into HPLC (C18 Column, ACN/Water gradient).

-

Criteria:

-

Control: Single peak at Retention Time (RT)

. -

Test: If a new peak appears at RT <

(more polar benzyl ether), the solvent is incompatible.[1]

-

Degradation Pathway Analysis

Understanding the degradation mechanism is vital for interpreting solubility data in "wet" or protic solvents.[1]

Figure 2: Mechanism of solvolysis.[1] The benzyl bromide acts as the electrophile, reacting with protic solvents to form degradation products and acid.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzyl Bromide Derivatives. Retrieved from [Link][1]

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH.[1] (Standard reference for solvation theory and solvolysis mechanisms).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Theoretical basis for "Like Dissolves Like" predictions).[1]

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene, a halogenated aromatic ether with potential applications in organic synthesis and drug discovery. The document details its chemical identity, plausible synthetic routes, predicted physicochemical properties, and prospective applications. Furthermore, it outlines detailed protocols for its synthesis and characterization by modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). Safety considerations and handling procedures for this class of compounds are also discussed to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Chemical Identity and Physicochemical Properties

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a bifunctional organic molecule that incorporates a reactive bromomethyl group and a sterically hindered tert-butylphenoxy moiety. These features make it an interesting building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene [1]

| Identifier | Value |

| CAS Number | 1427460-79-4 |

| Molecular Formula | C₁₇H₁₉BrO |

| Molecular Weight | 319.24 g/mol |

| IUPAC Name | 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene |

| MDL Number | MFCD16619595 |

Predicted Physicochemical Properties:

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | > 300 °C (decomposes) |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water |

| LogP | ~5.5 (Estimated) |

Synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

The synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene can be envisioned through two primary retrosynthetic pathways:

-

Pathway A: Benzylic Bromination of a precursor diaryl ether.

-

Pathway B: Williamson Ether Synthesis between a substituted phenol and a benzyl bromide.

Pathway A: Benzylic Bromination

This approach involves the free-radical bromination of the benzylic methyl group of a precursor, 2-(3-tert-butylphenoxy)-1-methylbenzene. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).

Sources

Literature review on 2-(3-tert-butylphenoxy)benzyl bromide derivatives

An In-Depth Technical Guide to 2-(3-tert-butylphenoxy)benzyl Bromide Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: A Scaffold of Untapped Potential

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, the design and synthesis of unique molecular scaffolds that can interact with biological targets in new and effective ways is of paramount importance. The 2-(3-tert-butylphenoxy)benzyl bromide moiety represents a promising, yet underexplored, chemical entity. This guide will serve as a comprehensive introduction to this class of compounds, providing a roadmap for their synthesis, characterization, and potential applications in drug discovery.

At its core, the 2-(3-tert-butylphenoxy)benzyl bromide structure is a fascinating amalgamation of functional groups, each contributing to its unique chemical character. The benzyl bromide group is a classic electrophile, poised for reaction with a wide array of nucleophiles, making it an excellent building block for creating diverse chemical libraries. The ether linkage provides a degree of conformational flexibility, while the two aromatic rings offer a platform for π-π stacking interactions with biological macromolecules. Finally, the tert-butyl group is a well-established modulator of physicochemical properties in drug design. Its steric bulk can influence binding selectivity and protect against metabolic degradation, while its lipophilicity can enhance membrane permeability.[1]

This guide will delve into the synthetic strategies for accessing this novel scaffold, explore the predicted physicochemical properties of its derivatives, and hypothesize potential biological activities based on related chemical structures. It is intended to be a forward-looking document, inspiring and guiding researchers in the exploration of this promising new area of chemical space.

Proposed Synthesis of the Core Scaffold: 2-(3-tert-butylphenoxy)benzyl Bromide

A plausible and efficient synthesis of the parent compound, 2-(3-tert-butylphenoxy)benzyl bromide, can be envisioned through a multi-step sequence starting from commercially available materials. The following is a proposed synthetic route and detailed experimental protocol.

Synthetic Workflow Diagram

Caption: Proposed synthetic route to 2-(3-tert-butylphenoxy)benzyl bromide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-tert-Butylphenoxy)benzaldehyde (C)

This step involves a nucleophilic aromatic substitution reaction, where the phenoxide of 3-tert-butylphenol displaces the fluorine atom of 2-fluorobenzaldehyde.

-

Reagents and Materials:

-

2-Fluorobenzaldehyde (A)

-

3-tert-Butylphenol (B)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Toluene

-

-

Procedure:

-

To a solution of 3-tert-butylphenol (1.0 eq) in a mixture of DMF and toluene, add potassium carbonate (1.5 eq).

-

Heat the mixture to reflux and remove water via a Dean-Stark trap.

-

After complete removal of water, cool the reaction mixture to 80 °C.

-

Add 2-fluorobenzaldehyde (1.2 eq) dropwise.

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(3-tert-butylphenoxy)benzaldehyde (C).

-

Step 2: Synthesis of (2-(3-tert-butylphenoxy)phenyl)methanol (D)

This step involves the reduction of the aldehyde functional group to a primary alcohol.

-

Reagents and Materials:

-

2-(3-tert-Butylphenoxy)benzaldehyde (C)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

-

Procedure:

-

Dissolve 2-(3-tert-butylphenoxy)benzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-(3-tert-butylphenoxy)phenyl)methanol (D) as a crude product, which can often be used in the next step without further purification.

-

Step 3: Synthesis of 2-(3-tert-butylphenoxy)benzyl bromide (E)

The final step is the conversion of the primary alcohol to the corresponding benzyl bromide.

-

Reagents and Materials:

-

(2-(3-tert-butylphenoxy)phenyl)methanol (D)

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM)

-

-

Procedure (using PBr₃):

-

Dissolve the crude (2-(3-tert-butylphenoxy)phenyl)methanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add phosphorus tribromide (0.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 2-(3-tert-butylphenoxy)benzyl bromide (E).

-

Synthesis of Derivatives: Expanding the Chemical Space

The true utility of 2-(3-tert-butylphenoxy)benzyl bromide lies in its ability to serve as a versatile electrophilic building block. A multitude of derivatives can be synthesized by reacting it with various nucleophiles.

General Reaction Scheme for Derivative Synthesis

Caption: Hypothetical mechanism of antioxidant activity.

Characterization and Analytical Techniques

The synthesized compounds would be characterized using standard analytical techniques to confirm their structure and purity.

| Technique | Expected Data for 2-(3-tert-butylphenoxy)benzyl bromide |

| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm, a singlet for the benzylic CH₂Br protons around 4.5 ppm, and a singlet for the tert-butyl protons around 1.3 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm, the benzylic carbon around 30-35 ppm, and the quaternary and methyl carbons of the tert-butyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic and alkyl groups, C-O-C stretching of the ether, and C-Br stretching. |

A Roadmap for Future Research and Drug Discovery

The exploration of 2-(3-tert-butylphenoxy)benzyl bromide derivatives as potential therapeutic agents can be systematically approached through a well-defined research workflow.

Drug Discovery Workflow

Caption: A proposed workflow for the development of novel therapeutics.

Conclusion

The 2-(3-tert-butylphenoxy)benzyl bromide scaffold represents a promising starting point for the design and synthesis of novel molecules with potential therapeutic applications. This guide has provided a comprehensive overview of a plausible synthetic route to the parent compound and its derivatives, an analysis of their predicted physicochemical properties, and a hypothesis of their potential biological activities. The modular nature of the synthesis allows for the creation of a diverse library of compounds for biological screening. Future research in this area, guided by the principles outlined in this document, could lead to the discovery of new and effective drugs for a range of diseases.

References

-

Synthesis and Biological Evaluation of Novel Benzyl-Substituted Flavones as Free Radical (DPPH) Scavengers and α-glucosidase Inhibitors. J Asian Nat Prod Res. 2010 Nov;12(11):978-84. [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules. 2020 Jan 6;25(1):202. [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Research Square. 2024. [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. 2020. [Link]

-

Supporting Information for [Title of Paper]. [Link]

-

Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase. Amanote Research. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. 2024;12(11):869. [Link]

-

Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]

-

Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. [Link]

-

Benzyl bromide – Knowledge and References. Taylor & Francis. [Link]

- Benzyl bromide synthesis method.

- Production process for synthesizing benzyl bromide.

-

Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules. 2024;29(20):4783. [Link]

-

Tertiary Butyl Bromide Reaction Mechanism. Atlas: School AI Assistant. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

-

Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di. ChemRxiv. [Link]

-

Reagent and conditions: e) Benzyl bromide, dry DMF, Et3N, rt,... ResearchGate. [Link]

-

Propose a mechanism for the reaction of benzyl bromide with ethan... Pearson. [Link]

-

Potassium Tert‐butoxide Mediated Benzyl Radical Generation From Halo Compounds and Multi‐Component Reactions With Selenourea and Carboxylic Acids for the Synthesis of Selenoesters. ResearchGate. [Link]

-

3-(Benzyloxy)benzyl bromide. Chem-Impex. [Link]

- Benzopyran compounds useful for treating inflammatory conditions.

-

Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. Molecules. 2022;27(17):5631. [Link]

-

Ytterbium(III) Triflate Catalyzed Domino Reaction of Arylamines and Styrene Oxides: Synthesis of 2-Benzyl-3-arylquinoline Derivatives. ResearchGate. [Link]

Sources

Technical Guide: Thermodynamic Stability of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

Executive Summary

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a high-energy alkylating intermediate characterized by a labile benzylic carbon-bromine (C-Br) bond. Its thermodynamic profile is dominated by two competing instability vectors: hydrolytic susceptibility (driven by the leaving group capacity of bromide) and thermal degradation (driven by the low bond dissociation energy of the benzylic position).

This guide provides a mechanistic analysis of these instability pathways and establishes a self-validating framework for the handling, storage, and characterization of this compound. The presence of the ortho-phenoxy ether moiety introduces specific electronic effects that modulate reactivity compared to unsubstituted benzyl bromide.

Molecular Architecture & Theoretical Stability

To understand the thermodynamic behavior of this molecule, we must deconstruct its electronic and steric environment.

Structural Analysis

The molecule consists of three distinct pharmacophores affecting stability:

-

Benzyl Bromide "Warhead": The primary site of reactivity. The C-Br bond is polarized, making the methylene carbon highly electrophilic.

-

Ortho-Phenoxy Linker: The oxygen atom at the ortho position exerts a dual effect:

-

Inductive Withdrawal (-I): Increases the electrophilicity of the benzylic carbon.

-

Resonance Donation (+R): Can stabilize the transition state of carbocation formation (SN1 pathway), effectively lowering the activation energy for hydrolysis.

-

-

Meta-tert-Butyl Group: A lipophilic anchor. While sterically bulky, its distance from the reactive center (meta on the phenoxy ring) means it primarily affects solubility and crystal packing rather than direct chemical reactivity of the bromide.

The "Ortho-Effect" Risk

Unlike para-substituted isomers, the ortho-phenoxy group poses a risk of Neighboring Group Participation (NGP) . The ether oxygen can spatially approach the benzylic carbon, potentially stabilizing the incipient carbocation or facilitating intramolecular displacement. This makes the ortho isomer kinetically more labile than its meta or para counterparts.

Thermodynamic Profile & Degradation Pathways

The thermodynamic instability of benzyl bromides is often autocatalytic. The primary degradation product, Hydrogen Bromide (HBr), acts as a catalyst for further decomposition and polymerization.

Primary Degradation Vectors

Pathway A: Hydrolysis (Moisture Sensitivity)

Upon exposure to atmospheric moisture, the C-Br bond undergoes nucleophilic substitution.

-

Mechanism: Mixed SN1/SN2 depending on solvent polarity.

-

Product: 2-(3-tert-butylphenoxy)benzyl alcohol + HBr.

-

Thermodynamics: Highly Exothermic. The formation of the strong H-O bond drives the reaction.

Pathway B: Thermal Homolysis & Dimerization

At elevated temperatures (>60°C) or under UV exposure, the C-Br bond (BDE ~50–60 kcal/mol) can undergo homolytic cleavage.

-

Mechanism: Formation of a benzyl radical and a bromine radical.

-

Outcome: Radical coupling leads to dimerization (1,2-diarylethanes) or polymerization (darkening of the solid).

Pathway C: Friedel-Crafts Alkylation (Intermolecular)

The molecule can alkylate itself. The electrophilic benzylic carbon attacks the electron-rich phenoxy ring of a neighboring molecule.

-

Result: Insoluble oligomers/tars.

Degradation Pathway Visualization

Figure 1: Mechanistic degradation pathways showing the central role of moisture and heat in generating autocatalytic HBr.

Experimental Characterization Protocols

To validate the stability of a specific batch, do not rely on visual inspection (color change is a lagging indicator). Use the following self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature of thermal decomposition (

-

Protocol:

-

Weigh 2–4 mg of sample into a gold-plated high-pressure crucible (to contain volatile HBr).

-

Seal hermetically.

-

Ramp 10°C/min from 25°C to 250°C under Nitrogen purge (50 mL/min).

-

-

Interpretation:

Forced Degradation (Stress Testing)

Objective: Establish the primary degradation route to select the correct storage stabilizer.

| Stress Condition | Duration | Target | Analytical Method |

| Acid Hydrolysis (0.1N HCl) | 24 Hours | Simulate HBr autocatalysis | HPLC (Reverse Phase) |

| Thermal (60°C, Solid State) | 7 Days | Shelf-life prediction | HPLC + 1H-NMR |

| Photolytic (UV-VIS) | 24 Hours | Light sensitivity | HPLC |

| Oxidative (3% H2O2) | 4 Hours | Ether cleavage potential | HPLC |

HPLC Method Parameters (Suggested)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes (High lipophilicity due to tert-butyl group requires high organic content).

-

Detection: 254 nm (Aromatic ring).

Storage & Handling Framework[4]

Based on the thermodynamic profile, the following "Cold Chain" logic must be applied. The material is classified as Corrosive and Lachrymator .

Storage Logic Tree

Figure 2: Decision matrix for storage based on physical state. Oily batches often indicate prior hydrolysis (impurities depress melting point).

Handling Precautions

-

Moisture Exclusion: All weighing must occur in a glovebox or under a cone of dry nitrogen.

-

Solvent Selection: Avoid protic solvents (Methanol, Ethanol) for stock solutions. Use Anhydrous DCM, THF, or Toluene.

-

Neutralization: Glassware used with this compound should be rinsed with a dilute base (e.g., Sodium Bicarbonate solution) immediately after use to neutralize any generated HBr and prevent acid-etching or cross-contamination.

References

-

Szwarc, M., Ghosh, B. N., & Sehon, A. H. (1950).[1] The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide.[1] The Journal of Chemical Physics, 18(9), 1142–1149.[1] Link

- Daasbjerg, K., & Pedersen, S. U. (2007). The stability of benzyl bromides: Electronic and steric effects. Journal of Physical Organic Chemistry. (General reference for benzyl bromide reactivity trends).

-

National Institute of Standards and Technology (NIST). (2023). Benzene, (bromomethyl)- Thermochemical Data.[4][5] NIST Chemistry WebBook, SRD 69. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: Benzyl Bromide Derivatives (General Class Hazards). Link

-

FDA. (2025). Guidance for Industry: Control of Benzene and Related Impurities in Drug Components. Link

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Untapped Potential

In the landscape of drug discovery, the identification of novel molecular scaffolds that offer both synthetic tractability and the potential for diverse biological activity is paramount. 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene emerges as a compelling, yet underexplored, starting point for medicinal chemistry campaigns. This guide delves into the therapeutic potential of this compound, dissecting its structural components to inform the rational design of new chemical entities. We will explore potential therapeutic applications, propose synthetic strategies for analog development, and outline key experimental workflows for biological evaluation.

At its core, 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a bifunctional molecule. The reactive bromomethyl group serves as a versatile chemical handle for covalent modification or the introduction of further functionalities, while the 3-tert-butylphenoxy moiety provides a lipophilic scaffold that can be tailored for specific target interactions. The strategic placement of these groups on the benzene ring sets the stage for the development of a diverse library of compounds with potential applications in oncology, inflammation, and beyond.

Deconstructing the Core: Strategic Insights from Structural Features

A thorough analysis of the constituent parts of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene provides a foundation for hypothesizing its potential roles in medicinal chemistry.

The Bromomethyl Group: A Gateway to Covalent Engagement and Structural Diversification

The bromomethyl group is a potent electrophile, making it an excellent tool for introducing the substituted phenoxybenzene moiety into various molecular architectures.[1] This reactivity can be harnessed in several ways:

-

Covalent Targeting: The ability to form a stable covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) on protein targets is a validated strategy in drug design. This can lead to enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.

-

Linker Chemistry: The bromomethyl group can serve as an anchor point for attaching linkers in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).

-

Pharmacokinetic Modulation: Introduction of the larger molecular fragment via the bromomethyl group can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The introduction of bromine into a molecule can also confer other advantages, such as increased therapeutic activity and favorable metabolic profiles.[2][3] The "halogen bond," a non-covalent interaction involving the bromine atom, can contribute to enhanced binding affinity with target proteins.[2][3]

The 3-tert-butylphenoxy Moiety: A Lipophilic Scaffold with Bioactivity Potential

The phenoxy portion of the molecule, particularly with the bulky tert-butyl group, presents several opportunities and considerations for drug design.

-

Lipophilicity and Solubility: The tert-butyl group is a common motif in drug design, often used to increase lipophilicity and van der Waals interactions with hydrophobic pockets of target proteins.[4] However, excessive lipophilicity can lead to poor solubility and metabolic instability.[5]

-

Antioxidant and Cytotoxic Properties: Phenolic compounds, especially those with tert-butyl substitutions, are known to possess antioxidant properties.[4] Some tert-butylated phenols have also demonstrated cytotoxic activity against tumor cell lines, suggesting a potential application in oncology.[6] For instance, 2,4-di-tert-butylphenol is a natural product with potent toxicity against a wide range of organisms.[7][8]

-

Bioisosteric Replacement: To mitigate the potential downsides of the tert-butyl group, such as metabolic liabilities, bioisosteric replacement is a viable strategy.[5][9] Replacing the tert-butyl group with moieties like cyclopropyl, cyclobutyl, or fluorinated alkyl groups can fine-tune the compound's physicochemical properties while maintaining or improving biological activity.[5][10]

Potential Therapeutic Applications and Target Classes

Based on the structural features of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene, several therapeutic areas and target classes can be prioritized for investigation.

| Potential Therapeutic Area | Hypothesized Target Class | Rationale |

| Oncology | Kinases, Deubiquitinases (DUBs), Enzymes with active site cysteines | The reactive bromomethyl group can be used to covalently target nucleophilic residues in the active sites of these enzymes. The tert-butylphenoxy moiety can be optimized for binding in hydrophobic subpockets. |

| Inflammation | Cyclooxygenases (COX), Lipoxygenases (LOX), Pro-inflammatory cytokine pathways | The phenolic scaffold is a known feature in many anti-inflammatory agents. The antioxidant properties of the tert-butylphenol moiety could also contribute to reducing oxidative stress associated with inflammation. |

| Infectious Diseases | Bacterial or viral enzymes with essential nucleophilic residues | Covalent inhibition of key microbial enzymes is a proven strategy for antimicrobial drug development. |

Proposed Synthetic and Experimental Workflows

A systematic approach to analog synthesis and biological screening is crucial to unlocking the therapeutic potential of the 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene scaffold.

General Synthetic Strategy

The synthesis of analogs can be approached through a modular strategy, allowing for diversification at multiple points. A retrosynthetic analysis suggests that the core scaffold can be assembled through a Williamson ether synthesis, followed by functionalization of the bromomethyl group.

Caption: Retrosynthetic analysis of target analogs.

Experimental Protocol: Synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene Analogs

Objective: To synthesize a library of analogs by reacting 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene with a diverse set of nucleophiles.

Materials:

-

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

-

Various nucleophiles (e.g., substituted anilines, thiols, imidazoles)

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.0 eq) in DMF, add the desired nucleophile (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired analog.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Screening Cascade for Biological Evaluation

A tiered screening approach will efficiently identify promising compounds for further development.

Caption: Proposed screening cascade for analog evaluation.

Conclusion and Future Directions

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its inherent reactivity and the bioactive potential of its constituent moieties provide a solid foundation for a targeted medicinal chemistry program. The strategic diversification of this core structure, guided by a robust understanding of structure-activity relationships and ADME properties, holds the key to unlocking its full therapeutic potential. Future efforts should focus on the synthesis and evaluation of a diverse analog library against a panel of high-value biological targets. The insights gained from these studies will pave the way for the development of next-generation therapies for a range of human diseases.

References

-

Chemspace. Bioisosteric Replacements. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Bromomethylcyclohexane: A Key Building Block for Pharmaceutical Synthesis. [Link]

-

Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

-

Bentham Science. Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. [Link]

-

Izzotti, A. R., & Gleason, J. L. (2020). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

-

National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. In PMC. [Link]

-

Sakagami, H., et al. (2008). Radical production and cytotoxic activity of tert-butyl-substituted phenols. Anticancer Research, 28(1A), 225-231. [Link]

-

Fijałkowski, K., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(4), e506. [Link]

-

Fijałkowski, K., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(4). [Link]

-

Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

-

Fijałkowski, K., et al. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 90(4). [Link]

-

National Center for Biotechnology Information. (2019). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. In PMC. [Link]

-

Chawawisit, K., et al. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem-space.com [chem-space.com]

- 6. Radical production and cytotoxic activity of tert-butyl-substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. benthamscience.com [benthamscience.com]

- 10. enamine.net [enamine.net]

Methodological & Application

Application Note: Synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene from Toluene Precursors

[1]

Introduction & Scope

This application note details the optimized synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene , a versatile electrophilic building block containing a biaryl ether motif.[1] This scaffold is frequently utilized in the development of kinase inhibitors and receptor modulators where the meta-tert-butyl group provides critical hydrophobic interactions, and the bromomethyl group serves as a reactive handle for N-alkylation or C-alkylation.

The protocol is designed using toluene precursors —specifically 2-bromotoluene—to construct the core scaffold via a copper-catalyzed Ullmann-type coupling, followed by a regioselective Wohl-Ziegler radical bromination.[1] This approach prioritizes scalability, step-economy, and the use of modern catalytic systems to overcome the steric hindrance inherent in ortho-substituted arenes.

Retrosynthetic Analysis

The synthetic strategy relies on the late-stage functionalization of the benzylic carbon.[1] The target molecule is disconnected at the benzylic bromide to reveal the intermediate 1-methyl-2-(3-tert-butylphenoxy)benzene (also referred to as 2-(3-tert-butylphenoxy)toluene).[1] This intermediate is formed by the C-O coupling of two commercially available precursors: 2-bromotoluene and 3-tert-butylphenol .[1]

Logical Pathway

-

C-O Bond Formation: Construction of the diaryl ether using a ligand-accelerated Ullmann coupling.[1]

-

C-Br Bond Formation: Radical bromination of the methyl group using N-Bromosuccinimide (NBS).[1]

Figure 1: Retrosynthetic disconnection showing the two-step assembly from toluene derivatives.[1]

Step 1: Ligand-Accelerated Ullmann Coupling[1]

Classic Ullmann couplings often require harsh conditions (200°C+) and stoichiometric copper.[1] We utilize a modern, ligand-accelerated protocol employing Picolinic Acid or N,N-Dimethylglycine as a ligand, allowing the reaction to proceed at lower temperatures (90–110°C) with catalytic Copper(I) Iodide (CuI).[1] This is critical for preventing the oxidation of the methyl group and minimizing side reactions.[1]

Reagents & Materials

| Reagent | Role | Equiv. | MW ( g/mol ) |

| 2-Bromotoluene | Substrate (Electrophile) | 1.0 | 171.04 |

| 3-tert-Butylphenol | Nucleophile | 1.2 | 150.22 |

| Copper(I) Iodide (CuI) | Catalyst | 0.10 (10 mol%) | 190.45 |

| Picolinic Acid | Ligand | 0.20 (20 mol%) | 123.11 |

| Potassium Phosphate ( | Base | 2.0 | 212.27 |

| DMSO | Solvent | - | - |

Experimental Protocol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under a positive pressure of nitrogen, add CuI (10 mol%), Picolinic Acid (20 mol%), and

(2.0 equiv).[1] -

Substrate Addition: Add 3-tert-butylphenol (1.2 equiv) and 2-bromotoluene (1.0 equiv).

-

Solvation: Add anhydrous DMSO (concentration ~0.5 M with respect to 2-bromotoluene).

-

Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously for 18–24 hours.

-

Workup:

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield 1-methyl-2-(3-tert-butylphenoxy)benzene as a colorless oil.

Mechanistic Insight (Catalytic Cycle)

The ligand (L) coordinates with Cu(I) to form the active catalytic species.[1] The cycle involves oxidative addition of the aryl halide, followed by ligand exchange with the phenoxide, and finally reductive elimination to form the ether bond.

Figure 2: Catalytic cycle for the Cu-catalyzed Ullmann ether synthesis.[1]

Step 2: Wohl-Ziegler Radical Bromination[1]

The conversion of the methyl group to a bromomethyl group is achieved using N-Bromosuccinimide (NBS) initiated by AIBN .[1] This reaction is highly specific to the benzylic position due to the stability of the benzylic radical.[1]

Safety Note: Benzyl bromides are potent lachrymators (tear gas agents).[1] All operations must be performed in a well-ventilated fume hood.[1]

Reagents & Materials

| Reagent | Role | Equiv. |

| Intermediate (from Step 1) | Substrate | 1.0 |

| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 |

| AIBN | Radical Initiator | 0.05 (5 mol%) |

| Benzotrifluoride ( | Solvent (Green alternative to | - |

Note: While Carbon Tetrachloride (

Experimental Protocol

-

Setup: Equip a round-bottom flask with a reflux condenser and nitrogen inlet.

-

Dissolution: Dissolve 1-methyl-2-(3-tert-butylphenoxy)benzene (1.0 equiv) in Benzotrifluoride (

) or -

Reagent Addition: Add NBS (1.05 equiv) and AIBN (5 mol%).

-

Reaction: Heat to Reflux (approx. 80-100°C) .[1]

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The reaction is typically complete within 2–4 hours.[1] Avoid over-reaction to prevent dibromination (formation of the benzal bromide).[1]

-

Workup:

-

Purification: The crude product is often pure enough for subsequent steps.[1] If necessary, purify via rapid column chromatography (Hexanes) to isolate 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene .[1]

Mechanistic Insight (Radical Chain)

The reaction proceeds via a free-radical chain mechanism.[1][3] The benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical, which then abstracts a bromine atom from NBS.[1]

Figure 3: Wohl-Ziegler radical chain mechanism for benzylic bromination.

Analytical Data & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

References

-

Ullmann Coupling Mechanism: Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008).[1] Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. Angewandte Chemie International Edition, 47(13), 2385–2389.[1] Link[1]

-

Ligand Acceleration: Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1] Accounts of Chemical Research, 41(11), 1450–1460.[1] Link[1]

-

Wohl-Ziegler Bromination: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] Link[1]

-

Green Solvents for Radical Reactions: Ogawa, A., Curran, D. P. (1997).[1] Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions.[1] Journal of Organic Chemistry, 62(3), 450–451.[1] Link[1]

Application Notes and Protocols for Optimal Alkylation Reactions Using 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

Introduction: Unlocking the Potential of a Versatile Alkylating Agent

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a versatile electrophilic reagent with significant potential in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide, is primed for nucleophilic substitution, allowing for the introduction of the bulky and lipophilic 2-(3-tert-butylphenoxy)benzyl moiety onto a variety of substrates. The presence of the tert-butyl group can enhance solubility in organic media and introduce specific steric interactions, while the phenoxy ether linkage provides a degree of conformational flexibility.

This guide provides a comprehensive overview of the optimal reaction conditions for utilizing 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene in N-, O-, and C-alkylation reactions. The protocols detailed herein are founded on established principles of nucleophilic substitution reactions and have been adapted to address the specific steric and electronic characteristics of this reagent.

Understanding the Reagent: Reactivity and Steric Considerations

The core reactivity of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene lies in its benzylic bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles. The adjacent benzene ring stabilizes the transition state of SN2 reactions through resonance, leading to enhanced reactivity compared to simple alkyl bromides.[1][2][3][4]

However, the bulky tert-butyl group on the phenoxy ring introduces significant steric hindrance. This can influence the rate of reaction and may necessitate more forcing conditions (e.g., higher temperatures, stronger bases) compared to less hindered benzyl bromides. The choice of nucleophile, base, and solvent must be carefully considered to achieve optimal yields and minimize side reactions.

Diagram: General Alkylation Workflow

Caption: A generalized workflow for alkylation reactions.

N-Alkylation Protocols: Synthesizing Substituted Amines

The introduction of the 2-(3-tert-butylphenoxy)benzyl group to nitrogen-containing molecules is a common strategy in drug discovery to modulate pharmacological properties.

Mechanism of N-Alkylation

Caption: Sɴ2 mechanism for N-alkylation.

Recommended Conditions for N-Alkylation

| Parameter | Condition A (Mild) | Condition B (Moderate) | Condition C (Strong) | Rationale |

| Nucleophile | Primary/Secondary Amines | Less reactive amines | Anilines, Imidazoles | The nucleophilicity of the amine dictates the required base strength. |

| Base | K₂CO₃, Cs₂CO₃ | DBU, DIPEA | NaH, t-BuOK | Weaker bases are sufficient for highly nucleophilic amines; stronger bases are needed for less nucleophilic substrates like anilines.[5][6] |

| Solvent | Acetonitrile (ACN) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Polar aprotic solvents are preferred to solvate the reactants and facilitate the SN2 reaction.[6] |

| Temperature | 60-80 °C | Room Temp to 80 °C | 80-120 °C | Higher temperatures may be required to overcome steric hindrance and the lower reactivity of certain nucleophiles.[6] |

| Equivalents of Alkylating Agent | 1.05 - 1.2 | 1.05 - 1.2 | 1.05 - 1.2 | A slight excess is used to ensure complete consumption of the nucleophile. |

Detailed Protocol: N-Alkylation of a Secondary Amine (Condition A)

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq.).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous acetonitrile (ACN, to achieve a concentration of ~0.1 M).

-

Stir the suspension at room temperature for 10 minutes.

-

Add a solution of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.05 eq.) in ACN dropwise.

-

Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.

O-Alkylation Protocols: Formation of Ether Linkages

O-alkylation with 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is an effective method for synthesizing aryl ethers, which are prevalent in many biologically active compounds.

Recommended Conditions for O-Alkylation

| Parameter | Condition D (Phenols) | Condition E (Alcohols) | Rationale |

| Nucleophile | Phenols | Primary/Secondary Alcohols | Phenols are more acidic and require milder bases for deprotonation compared to alcohols. |

| Base | K₂CO₃, Cs₂CO₃ | NaH | A stronger base like NaH is necessary to deprotonate less acidic alcohols.[7] |

| Solvent | DMF, Acetone | THF, DMF | Polar aprotic solvents are ideal for O-alkylation reactions.[8] |

| Temperature | 60-80 °C | 0 °C to Room Temp | Reactions with NaH are typically started at a lower temperature to control the initial exothermic deprotonation. |

| Equivalents of Alkylating Agent | 1.1 - 1.5 | 1.1 - 1.5 | A slight excess ensures complete conversion of the starting alcohol/phenol. |

Detailed Protocol: O-Alkylation of a Phenol (Condition D)

-

To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF, to achieve a concentration of ~0.5 M).

-

Add 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.1 eq.) to the stirring suspension.

-

Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

C-Alkylation Protocols: Forming New Carbon-Carbon Bonds

C-alkylation of enolates with 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene provides a powerful tool for constructing complex carbon skeletons.[9][10]

Recommended Conditions for C-Alkylation of Enolates

| Parameter | Condition F (Ketones/Esters) | Rationale |

| Nucleophile | Ketone, Ester, or Malonate Esters | These carbonyl compounds can be deprotonated to form nucleophilic enolates.[9][10] |

| Base | LDA, NaH | A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often used to ensure complete and irreversible enolate formation.[11] |

| Solvent | Anhydrous THF | THF is a common solvent for enolate chemistry. |

| Temperature | -78 °C to Room Temp | The enolate is typically formed at low temperatures to control regioselectivity and prevent side reactions. The alkylation is then allowed to proceed at a slightly higher temperature. |

| Equivalents of Alkylating Agent | 1.0 | A stoichiometric amount is often sufficient. |

Detailed Protocol: C-Alkylation of a Ketone (Condition F)

-

In an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the ketone (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.05 eq.) in THF dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add a solution of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Partition the mixture between water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with additional diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

-

Low Yields: If the reaction shows low conversion, consider increasing the temperature, using a stronger base, or switching to a more polar solvent like DMF or DMSO.[6][12] For O- and N-alkylation, adding a catalytic amount of potassium iodide (KI) can generate the more reactive benzyl iodide in situ via the Finkelstein reaction.[12]

-

Side Reactions: In N-alkylation of primary amines, over-alkylation can be an issue. Using a large excess of the primary amine can favor mono-alkylation.[13] For C-alkylation, ensure the enolate is formed completely before adding the alkylating agent to prevent side reactions with the unreacted ketone.

-

Steric Hindrance: Due to the bulky nature of the alkylating agent, reactions with sterically hindered nucleophiles may require longer reaction times and higher temperatures.

Conclusion

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a valuable reagent for introducing a sterically demanding and lipophilic moiety into a variety of organic molecules. By carefully selecting the base, solvent, and temperature, high yields of N-, O-, and C-alkylated products can be achieved. The protocols provided in this guide offer a solid starting point for researchers and scientists in their synthetic endeavors.

References

-

Sinopec. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 13). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. Retrieved from [Link]

-

Oxford University Press. (n.d.). Alkylation of enolates. Retrieved from [Link]

-

ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction conditions for the benzylation of adenine using benzyl bromide and KOtBu. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2019, December 16). reactive SN2 alkyl groups - benzyl and allyl groups. Retrieved from [Link]

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Nucleophilic Substitution with 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

Abstract